molecular formula C12H16FNO3S B2867631 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine CAS No. 714211-11-7

1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine

Cat. No. B2867631
CAS RN: 714211-11-7
M. Wt: 273.32
InChI Key: FMIFUUKJTKRFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine” is a chemical compound with the molecular formula C12H16FNO3S . It has an average mass of 273.324 Da and a monoisotopic mass of 273.083496 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecule also contains an ethoxy group and a fluorophenyl group attached to the pyrrolidine ring .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A study by Kim et al. (2008) focused on the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications. The research introduced sulfonated side-chain grafting units containing sulfonic acid groups synthesized using sulfonated 4-fluorobenzophenone, a compound structurally similar to 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine. These membranes exhibited high proton conductivity, suggesting their potential as effective materials for fuel cell technologies (Kim, G. Robertson, & M. Guiver, 2008).

Drug Discovery and Medicinal Chemistry

Duan et al. (2019) discovered a series of phenyl (3-phenylpyrrolidin-3-yl)sulfone compounds as selective, orally active RORγt inverse agonists through structure-based design. These compounds, leveraging the pyrrolidine core similar to this compound, showed promising pharmacokinetic profiles and efficacy in animal models of inflammation, highlighting their potential in treating autoimmune diseases (Duan et al., 2019).

Fluorescent Sensors and Molecular Probes

Yang et al. (2013) developed a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. While not directly using this compound, the study highlights the potential of incorporating such structures into fluorescent pH sensors for biological and environmental applications (Yang et al., 2013).

Polymer Science for Advanced Materials

Spjut, Qian, and Elofsson (2010) introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry. This protective group, related to the structure of interest, was shown to be cleavable under mild conditions, underscoring the versatility of fluoro-sulfonyl compounds in the synthesis of complex organic molecules (Spjut, Qian, & Elofsson, 2010).

Future Directions

The future directions in the study of “1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Pyrrolidine derivatives are of great interest in medicinal chemistry due to their potential for the treatment of human diseases .

properties

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIFUUKJTKRFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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